molecular formula C7H3Cl2NS B054744 5,6-Dichlorobenzo[d]thiazole CAS No. 118220-70-5

5,6-Dichlorobenzo[d]thiazole

Cat. No.: B054744
CAS No.: 118220-70-5
M. Wt: 204.08 g/mol
InChI Key: LMOFFYMADRWIHG-UHFFFAOYSA-N
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Description

5,6-Dichlorobenzo[d]thiazole is a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .


Synthesis Analysis

Thiazoles are synthesized through various methods. One such method involves the condensation of α-haloketones with thioamides, known as the Hantzsch thiazole synthesis . Another method involves reacting alkenes with bromine followed by the reaction of thioamides in a one-pot reaction .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole undergoes various reactions such as donor–acceptor, intramolecular nucleophilic substitution, photochemical reaction . Arylation, cycloaddition, oxidation, transformation, dimerization, etc., are also observed .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Future Directions

Thiazole derivatives have shown potential in various fields such as the photonics and optoelectronics industry . They have shown remarkable properties as a conjugated polymer and in solution-based studies . Thiazole derivatives have also shown potential as inhibitors of the main protease of SARS-CoV-2 . These findings suggest that thiazole derivatives, including 5,6-Dichlorobenzo[d]thiazole, could have promising applications in the future.

Properties

IUPAC Name

5,6-dichloro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NS/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOFFYMADRWIHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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